1,2,2-Trichloro-1,1-difluoroethane
Overview
Description
1,2,2-Trichloro-1,1-difluoroethane is a halogenated hydrocarbon with the molecular formula C2HCl3F2. It is known by several other names, including Frigen 122, HCFC 122, and Freon 122 . This compound is part of the family of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which have been widely used as refrigerants, solvents, and in other industrial applications .
Mechanism of Action
Target of Action
This compound is a halocarbon, and halocarbons generally interact with lipids and proteins, disrupting their function .
Mode of Action
It’s known that halocarbons can interact with biological molecules, potentially leading to disruptions in cellular function .
Biochemical Pathways
Halocarbons can generally cause oxidative stress and lipid peroxidation, which can disrupt various biochemical pathways .
Pharmacokinetics
Metabolism and excretion of halocarbons can occur through the liver and kidneys .
Result of Action
Exposure to halocarbons can lead to cellular damage due to oxidative stress and lipid peroxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,2-Trichloro-1,1-difluoroethane. For example, the presence of other chemicals can influence its reactivity. Additionally, temperature and pH can affect its stability .
Biochemical Analysis
Biochemical Properties
1,2,2-Trichloro-1,1-difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic processes. Additionally, this compound can bind to proteins, affecting their structure and function, which may result in changes in cellular homeostasis .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound has been shown to disrupt cell signaling pathways, leading to altered cellular responses. This compound can also affect gene expression by modulating transcription factors, resulting in changes in the expression of genes involved in detoxification and stress responses. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, leading to decreased metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by environmental factors such as temperature and pH. Over time, this compound can degrade, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including chronic inhibition of metabolic enzymes and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage, neurotoxicity, and disruption of endocrine function. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative stress and cellular damage. The metabolism of this compound can also affect the levels of various metabolites, altering metabolic flux and potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in organs such as the liver and adipose tissue. The distribution of this compound within the body can influence its overall toxicity and biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm. The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
1,2,2-Trichloro-1,1-difluoroethane can be synthesized through various methods. One efficient synthetic route involves the reductive dechlorination of 1,1,1,2-tetrachloro-2,2-difluoroethane using zero-valent zinc in the presence of solvents such as methanol, dimethylformamide, or ethanol . The reaction is typically carried out at elevated temperatures around 80°C . This method is advantageous for industrial-scale production due to its high yield and the availability of starting materials .
Chemical Reactions Analysis
1,2,2-Trichloro-1,1-difluoroethane undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms in the presence of reducing agents like zinc.
Oxidation and Reduction: The compound can react with strong oxidizing agents and reducing agents, although it is generally chemically inert under standard conditions.
Substitution Reactions: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.
Scientific Research Applications
1,2,2-Trichloro-1,1-difluoroethane has several applications in scientific research and industry:
Refrigerants: It has been used as a refrigerant in various cooling systems due to its thermodynamic properties.
Solvents: The compound is used as a solvent in chemical reactions and industrial cleaning processes.
Intermediate in Synthesis: It serves as an intermediate in the synthesis of other fluorinated compounds, which are used in the production of fluorine-containing textile finishing agents, fluorosurfactants, and organic silicon fluorine modified resins.
Comparison with Similar Compounds
1,2,2-Trichloro-1,1-difluoroethane can be compared with other similar compounds such as:
1,1,2-Trichloro-1,2,2-trifluoroethane:
1,1,1-Trichloro-2,2,2-trifluoroethane:
1,1-Difluoro-1,2,2-trichloroethane: This compound is similar in structure and is used in similar applications as this compound.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
1,2,2-trichloro-1,1-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAMAOOEZDRHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861890 | |
Record name | 2,2-Difluoro-1,1,2-trichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1,1-Difluoro-1,2,2-trichloroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19160 | |
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CAS No. |
354-21-2, 41834-16-6 | |
Record name | 1,2,2-Trichloro-1,1-difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC 122 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, trichlorodifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041834166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,2,2-trichloro-1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Difluoro-1,1,2-trichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2-trichloro-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,2,2-Trichloro-1,1-difluoroethane be synthesized from industrial waste products?
A: Yes, research has shown that this compound can be effectively synthesized through the reductive dechlorination of 1,1,1,2-Tetrachloro-2,2-difluoroethane. This is particularly relevant as 1,1,1,2-Tetrachloro-2,2-difluoroethane is a waste byproduct generated during the production of 2,2-Dichloro-1,1,1-trifluoroethane. [] This method utilizes zero-valent zinc as a reducing agent and has been shown to be most effective in solvents like methanol, dimethylformamide, and ethanol at 80 °C. [] This approach offers a potential solution for both the recycling of 1,1,1,2-Tetrachloro-2,2-difluoroethane and the industrial-scale production of this compound. []
Q2: What are the potential applications of this compound in synthetic chemistry?
A: this compound serves as a valuable precursor for synthesizing other fluorinated compounds. One example is its reaction with hydrogen fluoride (HF) in the presence of tantalum pentafluoride (TaF5) or niobium pentafluoride (NbF5) catalysts. [] This reaction leads to the production of fluorinated alkanes, showcasing the potential of this compound as a building block in the synthesis of fluorinated molecules. []
Q3: Does this compound form azeotropes with other compounds?
A: Research indicates that this compound forms azeotropes with bromine. [] Azeotropes are mixtures of liquids that exhibit a constant boiling point and composition, making their separation challenging through conventional distillation methods. This characteristic can be relevant in industrial processes and separation techniques involving these compounds.
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